2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
“2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a bromo-dimethylbenzene group, which is a derivative of benzene, and a sulfonate group, which is a salt or ester of a sulfonic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and benzene rings, followed by the introduction of the various substituents . The quinoline ring could be formed through methods such as the Gould–Jacob or Friedländer synthesis . The benzene ring could be formed through electrophilic aromatic substitution . The introduction of the bromo and methyl groups could be achieved through further substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and benzene rings, along with the various substituents. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzene ring is a cyclic compound with a planar hexagonal arrangement of six carbon atoms, each of which is bonded to a hydrogen atom .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it could undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring . It could also undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the bromo and sulfonate groups could make the compound relatively polar, which could affect its solubility in different solvents .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate: serves as a valuable scaffold for drug development. Its unique structure combines a benzene ring fused with a pyridine moiety. Researchers explore its potential as a lead compound for designing novel drugs. Key aspects include:
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, quinoline derivatives have been studied for their potential as antimalarial, antimicrobial, and anticancer agents . Further studies could also investigate the synthesis of this compound, with the aim of improving its efficiency or yield .
properties
IUPAC Name |
(2-methylquinolin-8-yl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-11-9-12(2)17(10-15(11)19)24(21,22)23-16-6-4-5-14-8-7-13(3)20-18(14)16/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBCQBGDXILVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3C)C)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate |
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